(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound with a complex structure that includes methoxy, phenyl, and acrylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 2-methoxy-2-(3-methoxyphenyl)ethylamine and 4-(methylthio)benzaldehyde.
Formation of the acrylamide intermediate: The amine and aldehyde are reacted under specific conditions to form an imine intermediate, which is then reduced to the corresponding amine.
Coupling reaction: The amine is then coupled with acryloyl chloride in the presence of a base to form the final acrylamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acrylamide group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-phenylacrylamide
- N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methylphenyl)acrylamide
Uniqueness
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-17-6-4-5-16(13-17)19(24-2)14-21-20(22)12-9-15-7-10-18(25-3)11-8-15/h4-13,19H,14H2,1-3H3,(H,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJRYHESONSOZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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